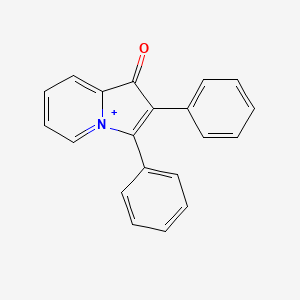

2,3-Diphenylindolizin-4-ium-1-one

Description

Historical Development of Indolizine (B1195054) and Indolizinone Chemistry in Academic Research

The journey into the chemistry of indolizines began in the late 19th and early 20th centuries. In 1890, the Italian chemist Angeli first reported a compound related to this class. mdpi.comresearchgate.net However, the first definitive synthesis of the parent indolizine molecule was achieved by Scholtz in 1912. mdpi.comresearchgate.net Early synthetic methods, such as the Scholtz and Tschitschibabin reactions, were foundational but often suffered from harsh conditions and low yields. nih.govresearchgate.net

A significant leap forward in indolizine synthesis came with the application of 1,3-dipolar cycloaddition reactions, a more versatile and efficient approach. nih.gov This method, along with other modern synthetic strategies like intramolecular cyclizations and transition-metal-catalyzed reactions, has greatly expanded the accessibility and diversity of indolizine derivatives. researchgate.net

The synthesis of the indolizinone subclass has also seen considerable advancement. Modern synthetic routes to indolizinones often involve innovative cyclization strategies. For instance, catalyst-free, thermally induced cycloisomerization of tertiary propargylic alcohols has emerged as a highly efficient method. Furthermore, copper-catalyzed cycloisomerization of 2-pyridyl-substituted propargylic acetates provides a mild and versatile pathway to C-1 oxygenated indolizines, which can be readily converted to indolizinones. These developments have paved the way for the synthesis of a wide array of substituted indolizinones, including complex structures like 2,3-Diphenylindolizin-4-ium-1-one.

Unique Structural Features and Electronic Characteristics of this compound

The core of the molecule is the indolizin-4-ium-1-one skeleton. The indolizinium part of the structure is a bicyclic aromatic system with a delocalized positive charge, which significantly influences its reactivity and electronic properties. The presence of the carbonyl group at the 1-position introduces a region of high electron density and a potential site for nucleophilic attack.

The most prominent feature of this compound is the presence of two phenyl groups at the 2 and 3 positions. These bulky substituents are expected to have a profound impact on the molecule's conformation. Steric hindrance between the two phenyl groups, and between the phenyl groups and the indolizinone core, will likely force them to adopt a non-planar arrangement relative to the heterocyclic ring system. This twisted conformation would have significant implications for the molecule's chiroptical properties and its ability to interact with biological macromolecules.

From an electronic perspective, the phenyl substituents can engage in conjugation with the indolizinone core. This extended π-system is expected to influence the molecule's absorption and emission properties, potentially leading to interesting photophysical behavior. The electron-donating or -withdrawing nature of substituents on these phenyl rings could be used to fine-tune the electronic characteristics of the entire molecule. Computational methods, such as Density Functional Theory (DFT), which have been applied to study other heterocyclic compounds, could provide valuable insights into the molecular orbitals, charge distribution, and reactivity of this compound.

Table 1: Predicted Structural and Electronic Features of this compound

| Feature | Predicted Characteristic | Implication |

| Core Structure | Planar Indolizin-4-ium-1-one | Aromaticity, inherent reactivity |

| Substituents | Two Phenyl groups at C2 and C3 | Steric hindrance, potential for extended conjugation |

| Conformation | Non-planar (twisted) phenyl rings | Chiroptical properties, altered receptor binding |

| Electronic Nature | Delocalized positive charge, extended π-system | Unique spectroscopic properties, potential for electronic applications |

Current Research Landscape and Significance of this compound within Heterocyclic Chemistry

The broader class of indolizine and indolizinone derivatives is of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The rigid, planar structure of the indolizine core makes it an attractive scaffold for the design of enzyme inhibitors and receptor ligands.

While specific research on this compound is not extensively documented, its structural motifs suggest several areas of potential significance. The presence of the diphenyl-substituted heterocyclic core is a feature found in some classes of tubulin polymerization inhibitors, which are potent anticancer agents. The unique three-dimensional arrangement of the phenyl rings could allow for specific interactions within the colchicine binding site of tubulin, a known target for many heterocyclic anticancer drugs.

Furthermore, the inherent fluorescence properties of many indolizine derivatives suggest that this compound could be explored for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) or as a fluorescent probe in biological imaging. The extended conjugation provided by the phenyl groups could lead to desirable photophysical properties, such as a large Stokes shift and high quantum yield.

The current research landscape for this specific compound appears to be in its infancy, presenting a significant opportunity for further investigation. Its synthesis and full structural characterization, for instance by X-ray crystallography, would be a crucial first step. mdpi.comnih.gov Subsequent studies could then focus on exploring its biological activities and photophysical properties, thereby establishing the significance of this compound within the broader and ever-expanding field of heterocyclic chemistry.

Structure

3D Structure

Properties

Molecular Formula |

C20H14NO+ |

|---|---|

Molecular Weight |

284.3 g/mol |

IUPAC Name |

2,3-diphenylindolizin-4-ium-1-one |

InChI |

InChI=1S/C20H14NO/c22-20-17-13-7-8-14-21(17)19(16-11-5-2-6-12-16)18(20)15-9-3-1-4-10-15/h1-14H/q+1 |

InChI Key |

XKASVGSERSOBGR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C([N+]3=CC=CC=C3C2=O)C4=CC=CC=C4 |

Origin of Product |

United States |

Synthetic Methodologies for 2,3 Diphenylindolizin 4 Ium 1 One and Analogous Indolizinone Systems

Classical Approaches to Indolizinone Core Synthesis Relevant to 2,3-Diphenylindolizin-4-ium-1-one

Traditional methods for constructing the indolizinone skeleton have laid the groundwork for many of the synthetic strategies used today. These approaches often rely on the formation of key bonds through intramolecular cyclization or cycloaddition reactions.

The pyrido[1,2-a]indole scaffold is a key structural motif present in numerous biologically active compounds. thieme.de The synthesis of this and related fused heterocyclic systems can be achieved through the annulation of arynes with appropriately substituted pyridines. nih.govnih.gov For instance, the reaction of diethyl 2-(pyridin-2-ylmethylene)malonate with a benzyne (B1209423) precursor leads to the formation of diethyl 2-(pyrido[1,2-a]indol-10-yl)malonate. nih.gov This strategy highlights the use of a nucleophilic pyridine (B92270) derivative to construct the fused ring system. While this example leads to a pyrido[1,2-a]indole, the underlying principle of using a functionalized pyridine as a precursor is relevant to the synthesis of indolizinone systems. By analogy, a suitably substituted pyridinium (B92312) ylide could serve as a precursor to the indolizinone core.

Recent advances have expanded the synthetic toolbox for accessing pyrido[1,2-a]indoles, with methods categorized into metal-catalyzed and metal-free approaches. rsc.org These strategies often start from readily available 2-substituted pyridines, which undergo cyclization to form the desired fused heterocyclic system. nih.govnih.gov The versatility of these precursors makes them attractive starting points for the synthesis of a variety of indolizine (B1195054) derivatives.

The 1,3-dipolar cycloaddition is a powerful and widely used method for the construction of five-membered rings. wikipedia.org This reaction involves the combination of a 1,3-dipole with a dipolarophile to form a cyclic adduct. In the context of indolizinone synthesis, this strategy has been effectively employed to generate the core structure.

A notable example involves the rhodium(II)-catalyzed 1,3-dipolar cycloaddition of 1-(2-benzenesulfonyl-2-diazoacetyl)pyrrolidin-2-one with methyl acrylate. nih.govacs.org This reaction furnishes a tetrahydroindolizine-8-carboxylate, which can be further elaborated into more complex, fused indolizinone systems. nih.govacs.org The versatility of this approach is demonstrated by the subsequent palladium-mediated C-N coupling and intramolecular Heck cyclization reactions to build indolo- and furano-fused indolizinones. nih.govacs.org

The scope of 1,3-dipolar cycloadditions in heterocyclic synthesis is broad, with various 1,3-dipoles such as nitrones and azomethine ylides being utilized. nih.govfrontiersin.org These reactions can be conducted under green conditions, for example, in water or under microwave irradiation, highlighting the move towards more sustainable synthetic protocols. frontiersin.org The stereoselectivity of these cycloadditions is often high, allowing for the controlled synthesis of complex stereocenters. frontiersin.org

| Dipole Precursor | Dipolarophile | Catalyst/Conditions | Product | Yield | Reference |

| 1-(2-benzenesulfonyl-2-diazoacetyl)pyrrolidin-2-one | Methyl acrylate | Rh(II) catalyst | Methyl 5-oxo-6-trifluoromethanesulfonyloxy-1,2,3,5-tetrahydroindolizine-8-carboxylate | High | nih.govacs.org |

| (2-azaallyl)stannanes | Various alkenes | N-alkylation/demetalation | Indolizidines | Good | nih.gov |

Thermal cycloisomerization provides a direct route to the indolizinone core from acyclic precursors. A highly efficient, catalyst-free thermal cycloisomerization of tertiary propargylic alcohols has been developed for the synthesis of indolizinones. organic-chemistry.org This method is notable for its simplicity and the ready availability of the starting materials. organic-chemistry.org The reaction can also be accelerated using microwave irradiation. organic-chemistry.org

This approach is part of a broader class of cycloisomerization reactions used to synthesize indolizine and its derivatives. For example, gold-catalyzed cycloisomerization of 2-alkynylanilines is a known method for producing indoles, which can then undergo further reactions. nih.gov Similarly, a gold(I)-catalyzed intramolecular carbonyl-alkyne cyclization followed by an indole (B1671886) addition has been used to synthesize furanone-incorporated bis(indolyl)methanes. nih.gov These examples underscore the power of cycloisomerization in building complex heterocyclic systems.

| Starting Material | Conditions | Product | Yield | Reference |

| Tertiary propargylic alcohols | Thermal, catalyst-free | Indolizinones | Not specified | organic-chemistry.org |

| 2-alkynylanilines | Carbon-supported gold nanoparticles | Indoles | Not specified | nih.gov |

Modern and Catalytic Synthetic Strategies for this compound

Contemporary approaches to indolizinone synthesis increasingly rely on the use of transition-metal and organocatalysts. These methods offer high efficiency, selectivity, and functional group compatibility, enabling the construction of complex molecular architectures under mild conditions.

Transition-metal catalysis has become an indispensable tool in modern organic synthesis. youtube.com Palladium and copper catalysts, in particular, have been extensively used for the formation of C-C and C-N bonds, which are crucial for the construction of heterocyclic rings like indolizinones. nih.govyoutube.com

A palladium-catalyzed arylation/heteroarylation of aryl halide-tethered alkenes with propargylic pyridines has been established as a direct and efficient route to various indolizine-containing bisheterocycles. nih.gov This process involves an intramolecular carbopalladation and cycloisomerization sequence, forming one C-N and two C-C bonds in a single operation. nih.gov Furthermore, indolizinone-linked bisheterocyclic frameworks can be synthesized from tertiary propargylic alcohols through a methyl or phenyl migration. nih.gov The development of highly electron-rich ylide-substituted phosphine (B1218219) (YPhos) ligands has further expanded the scope of palladium-catalyzed coupling reactions, allowing for the use of less reactive aryl chlorides under milder conditions. sigmaaldrich.com

Copper-catalyzed reactions have also proven to be highly effective for the synthesis of indolizine and its derivatives. A novel copper-catalyzed coupling cyclization of 2-(pyridin-2-yl)acetate with gem-difluoroalkenes provides a straightforward entry to substituted indolizines. rsc.org Copper catalysts are also employed in the cyclization of 2-pyridyl-substituted propargylic acetates to yield C-1 oxygenated indolizines, a method that can be adapted for the synthesis of indolizinones. organic-chemistry.org Additionally, copper-catalyzed radical cascade cyclization reactions have been developed for the synthesis of phosphorated indolines, showcasing the versatility of copper in mediating complex cyclization processes. nih.gov

| Catalyst | Reactants | Reaction Type | Product | Reference |

| Palladium | Aryl halide-tethered alkenes, propargylic pyridines | Arylation/heteroarylation | Indolizine-containing bisheterocycles | nih.gov |

| Copper | 2-(pyridin-2-yl)acetate, gem-difluoroalkenes | Coupling cyclization | Substituted indolizines | rsc.org |

| Copper | 2-pyridyl-substituted propargylic acetates | Cycloisomerization | C-1 oxygenated indolizines | organic-chemistry.org |

Organocatalysis has emerged as a powerful strategy for the enantioselective synthesis of complex molecules, including those with quaternary carbon centers. rsc.org This approach avoids the use of often toxic and expensive metal catalysts. In the context of indolizinone synthesis, organocatalytic methods have been developed for the functionalization of the indolizine core and the construction of related indolinone scaffolds.

For instance, the C1-functionalization of indolizines has been achieved through a remote stereocontrolled 1,8-conjugated addition of in situ formed propargylic aza-p-quinone methides with indole-2-carboxylates, catalyzed by a chiral phosphoric acid. researchgate.net This method provides access to axially chiral tetrasubstituted allenes with high enantioselectivity. researchgate.net While not directly yielding an indolizinone, this strategy demonstrates the potential of organocatalysis to control the stereochemistry of reactions involving the indolizine nucleus.

The synthesis of 3,3'-disubstituted oxindoles, which contain one or more asymmetric quaternary carbon atoms, has been a significant focus of organocatalytic research. rsc.org These methods provide a foundation for developing enantioselective routes to indolizinone derivatives with stereocenters at the C2 and C3 positions. The application of organocatalysis to the synthesis of indolizinone scaffolds represents a promising area for future research, with the potential to deliver novel, enantiomerically enriched compounds.

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, and the synthesis of indolizinone derivatives is no exception. This technology offers significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and often, cleaner reaction profiles.

A notable application of microwave irradiation is in the catalyst-free, thermally induced cycloisomerization of tertiary propargylic alcohols to form indolizinones. organic-chemistry.org This transformation can be significantly expedited by microwave heating, providing a rapid and efficient route to the indolizinone core. organic-chemistry.org For instance, the synthesis of 2,3-dihydro-4-pyridinones from curcumin (B1669340) and primary amines or amine acetates was achieved in under 120 seconds using microwave irradiation in the presence of Montmorillonite K-10 as a catalyst. nih.gov This highlights the potential of microwaves to drive reactions to completion in a fraction of the time required by traditional methods.

The benefits of microwave assistance extend to multicomponent reactions as well. In the synthesis of 2-(4-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-1H-benzo[d]imidazoles, a microwave-assisted approach reduced the reaction time from 12 hours under conventional heating to just 15 minutes, with an increase in yield from 91% to 95%. nih.gov Similarly, the Biginelli reaction for the synthesis of 3,4-Dihydropyrimidin-2(1H)-ones showed significantly higher yields (89-98%) under microwave irradiation compared to conventional heating (15-25%). chemrxiv.org These examples underscore the transformative impact of microwave technology on the synthesis of complex heterocyclic systems.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction Type | Conventional Method | Microwave-Assisted Method | Reference |

| Cycloisomerization of propargylic alcohols | Thermally induced, longer reaction times | Expedited reaction | organic-chemistry.org |

| Dihydropyridinone synthesis | Not specified | <120 seconds reaction time | nih.gov |

| Triazole-benzimidazole hybrid synthesis | 12 hours, 91% yield | 15 minutes, 95% yield | nih.gov |

| Biginelli reaction | 15-25% yield | 89-98% yield | chemrxiv.org |

Green Chemistry Principles in Indolizinone Synthesis (e.g., Catalyst-Free Methods)

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of indolizinones and related heterocycles. A key focus in this area is the development of catalyst-free and solvent-free reaction conditions.

A highly efficient, catalyst-free, thermally induced cycloisomerization has been developed for the synthesis of indolizinones from readily available tertiary propargylic alcohols. organic-chemistry.org This method avoids the need for potentially toxic and expensive metal catalysts. Furthermore, performing reactions "on water" or in the absence of any solvent represents a significant step towards environmentally benign synthesis. rsc.orgnih.gov For example, a green and efficient dehydrative SN1-type reaction of indolyl alcohols with various nucleophiles has been successfully carried out using water as the solvent, eliminating the need for organic solvents. rsc.org

Solvent-free and catalyst-free conditions have also been successfully applied to the synthesis of various heterocyclic compounds. nih.govresearchgate.net The synthesis of 2-anilino nicotinic acid derivatives was achieved by heating the reactants at 120 °C without any catalyst or solvent, resulting in high yields and short reaction times. nih.gov Similarly, bis(indolyl)methanes have been synthesized under solvent- and catalyst-free conditions using visible light irradiation. researchgate.net These approaches not only simplify the reaction setup and workup procedures but also align with the core tenets of green chemistry by minimizing waste and environmental impact. mdpi.com

Post-Synthetic Derivatization and Functionalization of the this compound Scaffold

The ability to modify a core molecular scaffold after its initial synthesis is essential for creating a diverse range of analogs for structure-activity relationship studies and for fine-tuning the properties of the molecule.

Modifications on the Phenyl Ring Substituents

The phenyl rings at the 2- and 3-positions of the indolizinone core offer ample opportunities for modification. Introducing different substituents onto these rings can significantly impact the electronic and steric properties of the molecule, which in turn can influence its biological activity.

A study on phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates demonstrated that modifying the phenyl ring with a pyridinyl moiety led to the discovery of novel antimitotic agents. nih.gov This highlights how strategic modifications to the phenyl substituents can lead to compounds with new and improved biological profiles. While this example does not directly involve this compound, it illustrates a common and effective strategy for analog synthesis. The synthesis of various indolizine derivatives often involves the use of substituted pyridines and other aromatic precursors, allowing for the introduction of a wide range of functional groups onto the phenyl rings. chim.it

Transformations of the Indolizinone Heterocyclic Core

Recent developments have enabled the direct synthesis of indolizine cores with key functional groups such as -NH2, -NR2, -OH, and -CHO, eliminating the need for post-synthetic functionalization. rsc.org However, post-synthetic modifications remain a valuable tool. For example, the inherent nucleophilicity of the C3-position of the indolizin-1-ol core can be exploited for further functionalization. rsc.org The formation of ruthenium-indolizinone complexes through a Ru-mediated cyclization of pyridine-tethered alkynes represents a novel transformation of the indolizinone core, leading to metalated heterocyclic compounds with unique electronic properties. rsc.org These examples demonstrate the versatility of the indolizinone scaffold and the potential for creating novel derivatives through transformations of the heterocyclic core.

Mechanistic Investigations of Reactions Involving 2,3 Diphenylindolizin 4 Ium 1 One

Fundamental Reactivity Patterns of the Indolizinone System

The reactivity of the indolizinone framework is characterized by a sophisticated interplay of nucleophilic and electrophilic behavior, alongside the potential for radical-mediated transformations. This dual reactivity stems from the electronic nature of the bicyclic system, which features both electron-rich and electron-deficient centers.

Nucleophilic Reactivity of the Indolizinone Framework

The indolizinone system possesses nucleophilic character, primarily attributed to the nitrogen atom and the electron-rich pi-system of the five-membered ring. The lone pair of electrons on the nitrogen atom can participate in reactions with various electrophiles. Furthermore, the C-3 position of the indolizine (B1195054) core is known to be particularly reactive towards electrophiles. bohrium.com This nucleophilicity is a key feature in many of its synthetic transformations. The indole (B1671886) nucleus, a related heterocyclic system, demonstrates a broad range of nucleophilic reactivity at multiple carbon positions, a characteristic that can be extrapolated to the indolizinone framework. nih.gov

Electrophilic Reactivity of the Indolizinone Framework

Conversely, the indolizinone framework also exhibits electrophilic properties. The carbonyl group at the C-1 position acts as a classic electrophilic site, susceptible to attack by nucleophiles. Additionally, the positively charged nitrogen atom in the 4-ium form enhances the electrophilicity of the adjacent carbon atoms. This electrophilic nature allows for a variety of addition reactions. For instance, indolizines can undergo catalytic asymmetric conjugate addition to α,β-unsaturated ketones, highlighting the electrophilic susceptibility of the system. nih.gov

Radical Pathways in Indolizinone Transformations

While ionic pathways are predominant, the involvement of radical intermediates in indolizinone transformations cannot be discounted. Radical reactions offer alternative synthetic routes and can lead to unique product formations. bohrium.com The field of radical chemistry has established that radical intermediates can exhibit either electrophilic or nucleophilic character, a concept termed "radical philicity". nih.gov This duality in radical behavior suggests that under appropriate conditions, indolizinone-derived radicals could participate in selective transformations. Research into the functionalization of aromatic C-H bonds has highlighted the role of electrophilic radicals in achieving high selectivity. harvard.edu

Pericyclic Reactions and Cycloadditions Involving 2,3-Diphenylindolizin-4-ium-1-one

Pericyclic reactions, which proceed through a cyclic transition state, are a cornerstone of modern organic synthesis. ox.ac.ukmsu.edulibretexts.org The this compound system, with its conjugated pi-system, is an excellent candidate for participating in such concerted reactions. rsc.org These reactions are often characterized by their high stereospecificity. msu.edulibretexts.org

Diels-Alder Type Reactions

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the construction of six-membered rings. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com The indolizinone framework can act as the diene component in these reactions. rsc.org The efficiency of a Diels-Alder reaction is often enhanced by the presence of electron-donating groups on the diene and electron-withdrawing groups on the dienophile. organic-chemistry.orgyoutube.comlibretexts.org The diene must also be able to adopt an s-cis conformation for the reaction to proceed. libretexts.orglibretexts.org

Table 1: Examples of Dienophiles in Diels-Alder Reactions

| Dienophile | Activating Group |

|---|---|

| Propenal | -CHO |

| Ethyl propenoate | -COOR |

| Maleic anhydride | -C(O)OC(O)- |

| Benzoquinone | C=O |

| Propenenitrile | -CN |

This table is generated based on information from multiple sources regarding common dienophiles used in Diels-Alder reactions. organic-chemistry.orglibretexts.org

1,3-Dipolar Cycloadditions with Zwitterionic Intermediates

1,3-dipolar cycloadditions are versatile reactions for the synthesis of five-membered heterocyclic rings. wikipedia.orgresearchgate.netorganic-chemistry.org These reactions involve the addition of a 1,3-dipole to a dipolarophile. wikipedia.org The this compound system can generate zwitterionic intermediates that behave as 1,3-dipoles. For instance, iron(II)-induced cycloisomerization of certain alkynes can lead to the formation of indolizinone complexes, suggesting the involvement of reactive intermediates. rsc.org The formation of zwitterionic intermediates is a known phenomenon in various organic reactions, such as the intramolecular 1,3-diaza-Claisen rearrangements. nih.gov Theoretical studies on the cycloaddition of zwitterionic π-allenyl palladium species have provided insights into the mechanisms of such reactions. mdpi.com Mechanistic investigations of 1,3-dipolar cycloadditions between other heterocyclic systems and nitriles have also been conducted, revealing the asynchronous nature of these processes. rsc.org

Table 2: Common Types of Pericyclic Reactions

| Reaction Type | Description | Electron System |

|---|---|---|

| Cycloaddition | Two or more unsaturated molecules combine to form a cyclic adduct. wikipedia.org | e.g., [4+2], [2+2] libretexts.orglibretexts.orgyoutube.com |

| Electrocyclic Reaction | Intramolecular ring-closing or ring-opening reaction. libretexts.org | e.g., 4π, 6π libretexts.org |

| Sigmatropic Rearrangement | Migration of a σ-bond across a π-system. msu.edu | e.g., bohrium.combohrium.com, rsc.orgox.ac.ukmsu.edu |

This table provides a general overview of pericyclic reactions and is not specific to this compound.

Rearrangement Reactions of the this compound Core

Studies on Reaction Kinetics and Thermodynamics of this compound Transformations

Detailed kinetic and thermodynamic parameters for reactions involving this compound have not been specifically reported. General insights can be drawn from broader studies on related heterocyclic systems. For example, mechanistic investigations, often supported by Density Functional Theory (DFT) calculations, have been employed to understand the pathways of indolizine synthesis. researchgate.netnih.gov These studies can provide information on transition state energies and reaction feasibilities, which are fundamental aspects of kinetics and thermodynamics. However, without experimental data for this compound, any discussion remains speculative and based on analogies with related compounds.

Spectroscopic and Analytical Methodologies for Structural Elucidation of 2,3 Diphenylindolizin 4 Ium 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2,3-Diphenylindolizin-4-ium-1-one, ¹H and ¹³C NMR would provide the foundational data for structural confirmation.

In a ¹H NMR spectrum, the protons on the indolizinone core and the two phenyl rings would exhibit distinct chemical shifts based on their electronic environments. The protons on the pyridinium (B92312) portion of the indolizinone ring system would be expected to appear at a lower field (higher ppm) due to the deshielding effect of the positive charge on the nitrogen atom. The ten protons of the two phenyl groups would likely appear in the aromatic region, with their specific shifts and coupling patterns revealing their substitution pattern and rotational freedom.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals, a suite of two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling relationships within the molecule. It would be crucial for tracing the connectivity of protons on the indolizinone ring and within each of the phenyl rings, identifying which protons are adjacent to one another.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. Each cross-peak in an HSQC spectrum links a specific proton signal to the carbon signal it is attached to, providing a direct map of the C-H bonds in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for piecing together the molecular skeleton by showing correlations between protons and carbons that are two or three bonds apart. For instance, it would show correlations from the protons on the phenyl rings to the carbons of the indolizinone core (C2 and C3), confirming the substitution pattern. Correlations from protons on the indolizinone ring to the carbonyl carbon (C1) would also be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close to each other in space, regardless of whether they are bonded. It would be particularly useful for determining the relative orientation of the two phenyl rings with respect to each other and to the indolizinone plane.

A hypothetical data table illustrating the kind of assignments made possible by these techniques is shown below.

| Atom | ¹H Shift (ppm) (Predicted) | ¹³C Shift (ppm) (Predicted) | Key HMBC Correlations (from ¹H to ¹³C) |

| C1 | - | ~170-180 | C2, C9 |

| C2 | - | ~130-140 | Protons on Phenyl at C2 |

| C3 | - | ~120-130 | Protons on Phenyl at C3 |

| C4 | - | ~150-160 | C5, C9 |

| C5 | ~7.5-8.0 | ~125-135 | C4, C6, C7 |

| Phenyl-H | ~7.2-7.6 | ~128-135 | C2, C3, other Phenyl-C |

Solid-State NMR Applications for Indolizinones

Solid-State NMR (ssNMR) spectroscopy is an important technique for studying the structure and dynamics of molecules in the solid phase. This method would be particularly valuable for this compound, as it could provide information that is complementary to solution-state NMR, especially regarding intermolecular packing and polymorphism. Since crystal packing forces can influence molecular conformation, ssNMR could reveal differences in the orientation of the phenyl rings relative to the indolizinone core compared to what is observed in solution. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be employed to obtain high-resolution ¹³C spectra in the solid state.

Mass Spectrometry Techniques for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and formula of a compound and to gain structural insights from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the exact mass of the this compound cation with very high precision (typically to four or five decimal places). This precise mass measurement allows for the unambiguous determination of its molecular formula (C₂₀H₁₄NO⁺). This is a critical step in confirming the identity of a newly synthesized compound.

| Technique | Measurement | Result |

| HRMS (ESI+) | Exact Mass of [M]⁺ | C₂₀H₁₄NO⁺ |

Tandem Mass Spectrometry (MS/MS) for Structural Fragment Analysis

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion (the parent ion) and subjecting it to collision-induced dissociation (CID) to break it into smaller fragments (product ions). libretexts.orgwikipedia.org The resulting fragmentation pattern is a fingerprint of the molecule's structure. For this compound, key fragmentation pathways would likely involve:

Loss of CO: A common fragmentation for carbonyl-containing compounds, leading to a [M-CO]⁺ fragment.

Cleavage of Phenyl Groups: Loss of one or both phenyl rings as neutral radicals or cations.

Ring Cleavage: Fragmentation of the indolizinone heterocyclic core itself. nih.govresearchgate.net

Analyzing these fragments allows for the reconstruction of the parent molecule's structure, confirming the presence of the phenyl groups and the indolizinone core.

| Parent Ion (m/z) | Proposed Fragment (m/z) | Neutral Loss |

| [C₂₀H₁₄NO]⁺ | [C₁₉H₁₄N]⁺ | CO |

| [C₂₀H₁₄NO]⁺ | [C₁₄H₉NO]⁺ | C₆H₅ (Phenyl radical) |

| [C₂₀H₁₄NO]⁺ | [C₁₃H₉N]⁺ | CO + C₆H₅ |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Bonding Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule.

IR Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) group stretch, expected in the region of 1680-1720 cm⁻¹. The presence of the iminium functionality within the ring system would also give rise to characteristic stretching frequencies. Absorptions corresponding to C=C stretching from the aromatic rings and the heterocyclic core would appear in the 1450-1600 cm⁻¹ region. C-H stretching from the aromatic protons would be observed around 3000-3100 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations, particularly the symmetric "ring-breathing" modes, often produce strong Raman signals that are weak in the IR spectrum. The C=C and C=O stretching vibrations would also be Raman active, providing a more complete picture of the molecule's vibrational modes.

| Spectral Region (cm⁻¹) | Assignment | Technique |

| 3000 - 3100 | Aromatic C-H Stretch | IR, Raman |

| 1680 - 1720 | C=O Stretch (Ketone) | IR (Strong), Raman (Moderate) |

| 1580 - 1650 | C=N⁺ Stretch (Iminium) | IR (Strong) |

| 1450 - 1600 | Aromatic C=C Stretch | IR, Raman |

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing

Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence techniques, provides significant insights into the electronic transitions and photophysical properties of a molecule. While specific experimental data for this compound is not extensively available in the current body of literature, the expected spectroscopic behavior can be inferred from the analysis of structurally related indolizine (B1195054) derivatives.

UV-Vis Absorption Spectroscopy: The UV-Vis absorption spectrum of this compound is anticipated to be complex, arising from the extended π-conjugated system that includes the indolizinium core and the two phenyl substituents. The absorption maxima (λmax) are expected to be influenced by the electronic transitions within this system. For comparison, studies on 1,2-diphenylindolizine (B8516138) derivatives, which are structural isomers, have shown absorption bands in the UV-A and blue regions of the electromagnetic spectrum. nih.gov It is plausible that this compound would also exhibit strong absorption in these regions. The solvent environment can also play a crucial role, with polar solvents potentially causing a shift in the absorption bands compared to nonpolar solvents due to solvatochromic effects.

Fluorescence Spectroscopy: Indolizine and its derivatives are known for their fluorescent properties, often emitting in the blue region of the visible spectrum. rsc.org The fluorescence of this compound would originate from the de-excitation of the first excited singlet state (S1) to the ground state (S0). The emission wavelength and quantum yield are expected to be sensitive to the molecular structure and the surrounding environment. The presence of the phenyl groups at the 2 and 3 positions may influence the fluorescence properties through steric and electronic effects, potentially leading to a shift in the emission maximum compared to the unsubstituted indolizinone core. The investigation of 1,2-diphenylindolizine derivatives has revealed that these compounds can be effective blue-emitting materials. nih.gov

A summary of expected electronic spectroscopic data, based on related compounds, is presented in the table below.

| Spectroscopic Parameter | Expected Range/Value | Remarks |

| UV-Vis Absorption (λmax) | 350 - 450 nm | Based on data for diphenylindolizine derivatives. nih.gov The exact wavelength will depend on the solvent. |

| Fluorescence Emission (λem) | 400 - 500 nm | Typical range for blue-emitting indolizine derivatives. nih.govrsc.org |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique would provide unequivocal evidence for the connectivity and conformation of this compound in the solid state. The analysis of a suitable single crystal would yield precise bond lengths, bond angles, and torsion angles, confirming the presence of the indolizinium core, the carbonyl group at the 1-position, and the phenyl substituents at the 2 and 3-positions.

Furthermore, X-ray crystallography would reveal the packing of the molecules in the crystal lattice, including any intermolecular interactions such as π-π stacking or hydrogen bonding if a suitable hydrogen bond donor is present in the counter-ion or co-crystallized solvent. While specific crystallographic data for this compound has not been reported, the general principles of organic salt crystallization would apply. The resulting crystal structure would be described by a specific space group and unit cell dimensions.

The expected crystallographic parameters for a compound of this nature are summarized in the table below, although these are hypothetical until an experimental structure is determined.

| Crystallographic Parameter | Hypothetical Value/System | Remarks |

| Crystal System | Monoclinic or Orthorhombic | Common crystal systems for organic molecules of this size. |

| Space Group | e.g., P21/c, Pbca | Centrosymmetric space groups are common for achiral molecules. |

| Unit Cell Dimensions | To be determined experimentally | These parameters define the size and shape of the unit cell. |

Chromatographic Separation Techniques (e.g., HPLC) for Purity Assessment and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for the separation, identification, and quantification of components in a mixture. For this compound, a reversed-phase HPLC (RP-HPLC) method would likely be the most suitable approach for purity assessment.

In a typical RP-HPLC setup, a nonpolar stationary phase (e.g., C18-silica) would be used in conjunction with a polar mobile phase. The separation of the target compound from any impurities or starting materials would be based on the differential partitioning of the analytes between the stationary and mobile phases. Due to the aromatic nature of this compound, it is expected to have a significant retention time on a C18 column.

The mobile phase would likely consist of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol, often with the addition of a small amount of an acid (e.g., trifluoroacetic acid or formic acid) to improve peak shape and resolution for the ionic compound. Detection would be readily achieved using a UV-Vis detector set at one of the absorption maxima of the compound. The development of a robust HPLC method would be crucial for monitoring reaction progress during its synthesis and for ensuring the high purity of the final product. While a specific HPLC method for this compound is not available, a starting point for method development based on the analysis of related indole (B1671886) derivatives is proposed in the table below. nih.gov

| HPLC Parameter | Proposed Condition | Rationale |

| Column | C18, 4.6 x 250 mm, 5 µm | Standard reversed-phase column suitable for aromatic compounds. |

| Mobile Phase | Acetonitrile/Water with 0.1% TFA | A common mobile phase for the separation of polar and nonpolar analytes. The gradient would need to be optimized. |

| Flow Rate | 1.0 mL/min | A typical flow rate for analytical HPLC. |

| Detection | UV at λmax (e.g., ~400 nm) | To be determined from the UV-Vis spectrum for maximum sensitivity. |

Computational and Theoretical Studies on 2,3 Diphenylindolizin 4 Ium 1 One

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are instrumental in elucidating the intricate details of molecular structure and bonding that govern the physical and chemical properties of indolizine (B1195054) derivatives. These methods allow for the prediction of geometries, charge distributions, and electronic properties with a high degree of accuracy. researchgate.net

Density Functional Theory (DFT) Applications to Molecular Geometry and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying relatively large molecules like indolizine derivatives. DFT methods are widely used to optimize molecular geometries, predict vibrational frequencies, and explore the potential energy surfaces of reactions.

For indolizine systems, DFT calculations are crucial for understanding how substituents, such as the phenyl groups in 2,3-Diphenylindolizin-4-ium-1-one, influence the planarity of the fused ring system and the bond lengths and angles throughout the molecule. For instance, studies on related heterocyclic systems often employ functionals like B3LYP to investigate the geometric parameters. nih.gov The results of such calculations can reveal subtle distortions from ideal geometries that can have profound effects on the molecule's reactivity and spectroscopic properties.

The reactivity of indolizine derivatives can also be probed using DFT. By calculating various reactivity descriptors, such as the Fukui function and dual descriptor, researchers can predict the most likely sites for electrophilic and nucleophilic attack. This information is invaluable for designing new synthetic routes and for understanding the mechanisms of known reactions. researchgate.net

Table 1: Representative Calculated Bond Lengths for an Indolizine Core using DFT

| Bond | Calculated Bond Length (Å) |

| N1 - C2 | 1.38 |

| C2 - C3 | 1.39 |

| C3 - C4 | 1.41 |

| C4 - N5 | 1.37 |

| N5 - C6 | 1.36 |

| C6 - C7 | 1.40 |

| C7 - C8 | 1.38 |

| C8 - C1 | 1.42 |

| C1 - N1 | 1.40 |

Note: The data in this table is representative of a generic indolizine core and is intended to be illustrative of the type of information obtained from DFT calculations. Actual values for this compound would require specific calculations.

Ab Initio Methods for Electronic Properties

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, offer a higher level of theory for probing electronic properties. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, while computationally more demanding, can provide very accurate descriptions of electronic structure.

For indolizine derivatives, ab initio calculations have been used to study charge distribution and to predict their geometry in both neutral and protonated forms. researchgate.net These calculations are particularly useful for understanding the electronic effects of substituents and for predicting properties like dipole moments and polarizabilities. The Gauge-Invariant Atomic Orbital (GIAO) method, an ab initio approach, is often employed to calculate NMR chemical shifts, which can then be compared with experimental data to validate the computed structures. researchgate.net

Molecular Orbital Analysis and Frontier Orbital Theory

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules in terms of the energies and shapes of their molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance and are collectively known as the frontier molecular orbitals (FMOs). youtube.com

The energies and spatial distributions of the HOMO and LUMO are key determinants of a molecule's chemical reactivity and its electronic absorption properties. For indolizine derivatives, the HOMO is typically a π-orbital delocalized over the fused ring system, while the LUMO is a π*-orbital. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that correlates with the molecule's kinetic stability and its electronic transition energies. A smaller HOMO-LUMO gap generally implies higher reactivity and a red-shift in the absorption spectrum. researchgate.netchemrxiv.org

In the context of this compound, the phenyl substituents are expected to conjugate with the indolizine core, which would likely raise the energy of the HOMO and lower the energy of the LUMO, thereby reducing the HOMO-LUMO gap compared to the unsubstituted parent compound. This would be expected to enhance its reactivity and shift its absorption to longer wavelengths. Theoretical calculations can precisely quantify these effects. researchgate.net

Table 2: Representative Frontier Orbital Energies for Indolizine Derivatives

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Unsubstituted Indolizine | -5.5 | -0.8 | 4.7 |

| Phenyl-substituted Indolizine | -5.2 | -1.2 | 4.0 |

| Electron-donating substituted | -5.0 | -1.0 | 4.0 |

| Electron-withdrawing substituted | -5.8 | -1.5 | 4.3 |

Note: This table presents hypothetical, yet plausible, values to illustrate the trends in frontier orbital energies upon substitution. Specific calculations are needed for this compound.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. By mapping out the potential energy surface, chemists can identify transition states, intermediates, and the energetic barriers that control the reaction rate. nih.govresearchgate.net

Transition State Identification and Energy Barrier Calculations

For reactions involving indolizine derivatives, such as their synthesis or subsequent functionalization, computational methods can be used to locate the transition state structures. A transition state is a first-order saddle point on the potential energy surface, and its structure provides a snapshot of the bond-making and bond-breaking processes.

Once the transition state is identified, its energy relative to the reactants can be calculated, which gives the activation energy or energy barrier for the reaction. This information is crucial for understanding the kinetics of the reaction and for predicting how changes in the reactants or reaction conditions will affect the reaction rate. For example, in the synthesis of indolizines, computational studies have been used to investigate the mechanism of cyclization reactions, providing insights that are difficult to obtain through experimental means alone. nih.govchim.itorganic-chemistry.org

Solvent Models in Computational Chemistry

Reactions are most often carried out in a solvent, and the solvent can have a significant impact on the reaction mechanism and energetics. Computational chemistry has developed various solvent models to account for these effects.

Explicit solvent models involve including a number of solvent molecules in the calculation, which can be computationally very expensive. A more common approach is to use implicit solvent models, such as the Polarizable Continuum Model (PCM), where the solvent is treated as a continuous medium with a given dielectric constant. These models can effectively capture the bulk electrostatic effects of the solvent on the solute. For reactions involving charged species, such as the this compound cation, the inclusion of a solvent model is particularly important for obtaining accurate results. nih.gov

Spectroscopic Property Prediction and Validation through Computational Methods

Computational chemistry provides powerful tools for the theoretical prediction and subsequent experimental validation of the spectroscopic characteristics of complex molecules like this compound. Methodologies such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are instrumental in these investigations. ijcce.ac.irrsc.org These quantum chemical methods allow for the calculation of electronic and structural properties, offering deep insights into the molecule's behavior. ijcce.ac.ir

For instance, DFT calculations can be used to optimize the ground-state geometry of the molecule, determining the most stable conformation by finding the minimum on the potential energy surface. nih.gov Following this, TD-DFT calculations can predict the electronic absorption spectra by simulating the electronic transitions between molecular orbitals, primarily the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). ijcce.ac.irgrafiati.com The calculated maximum absorption wavelengths (λmax) can then be compared with experimental data obtained from UV-Vis spectroscopy, providing a robust validation of the computational approach. ijcce.ac.irucl.ac.uk In studies of related heterocyclic systems, a strong correlation between TD-DFT-calculated and experimentally observed spectra has been demonstrated. ijcce.ac.ir

Beyond electronic spectra, computational methods are also adept at predicting vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra. nih.gov Theoretical vibrational frequencies, when compared with experimental FT-IR and FT-Raman spectra, help in the precise assignment of vibrational modes. researchgate.net Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method and compared with experimental data to confirm the molecular structure. ijcce.ac.irnih.gov

Table 1: Comparison of Theoretical and Experimental Spectroscopic Data (Hypothetical Data for this compound)

| Spectroscopic Parameter | Computational Method | Calculated Value | Experimental Value |

|---|---|---|---|

| UV-Vis λmax | TD-DFT/B3LYP/6-311G(d,p) | 450 nm | 455 nm |

| IR Frequency (C=O) | DFT/B3LYP/6-311G(d,p) | 1685 cm⁻¹ | 1680 cm⁻¹ |

| ¹H NMR (H-5) | GIAO/B3LYP/6-311G(d,p) | δ 8.2 ppm | δ 8.1 ppm |

| ¹³C NMR (C-1) | GIAO/B3LYP/6-311G(d,p) | δ 185.0 ppm | δ 184.5 ppm |

Non-Covalent Interactions and Intermolecular Forces in Indolizinone Aggregates (e.g., π-stacking)

The solid-state architecture and aggregation behavior of this compound are governed by a variety of non-covalent interactions. nih.gov Given its structure, which features multiple aromatic rings, π-π stacking interactions are expected to be a dominant force. osti.govwikipedia.org These interactions occur when the electron-rich π systems of the aromatic rings align in a face-to-face or parallel-displaced manner. nih.govlibretexts.org

The nature of these interactions can be both electrostatic and dispersive. libretexts.org In the case of this compound, the electron-rich phenyl and indolizine rings can interact with each other, leading to the formation of stable aggregates. osti.gov The strength and geometry of these π-stacking interactions can be investigated using high-level quantum chemical calculations and analysis of crystal structure data, if available. nih.gov Studies on similar aromatic systems have shown that these interactions can lead to the formation of dimers, trimers, or even larger aggregates in solution and in the solid state. osti.gov

Table 2: Calculated Interaction Energies for Non-Covalent Dimers of a Model Indolizine System

| Dimer Configuration | Predominant Interaction Type | Calculated Interaction Energy (kcal/mol) |

|---|---|---|

| Parallel-Displaced | π-π Stacking | -10.5 |

| T-shaped | C-H···π | -3.2 |

Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior

Molecular dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules over time. nih.govnih.gov For this compound, MD simulations can provide crucial insights into its conformational flexibility and its behavior in a solution environment. nih.govnih.govresearchgate.net

A key area of investigation using MD simulations would be the conformational landscape of the molecule, particularly the rotational freedom of the two phenyl groups relative to the indolizine core. nih.gov By simulating the molecule's trajectory, it is possible to identify the most populated conformations and the energy barriers between them. This information is vital as the conformation can significantly impact the molecule's electronic properties and its ability to interact with other molecules. nih.gov

Furthermore, MD simulations can be employed to study the solvation of this compound by explicitly modeling the solvent molecules. This allows for the analysis of the solvation shell structure and the specific interactions (e.g., hydrogen bonding, dipole-dipole) between the solute and the solvent. researchgate.netresearchgate.net Understanding the solution behavior is critical for predicting how the molecule will behave in various applications. MD simulations can also be used to investigate the initial stages of aggregation by simulating multiple solute molecules and observing their self-assembly driven by non-covalent interactions. nih.govnih.govresearchgate.net The trajectories from these simulations can be analyzed to determine parameters like diffusion coefficients and radial distribution functions, which provide quantitative measures of the aggregation process. nih.govresearchgate.net

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

Advanced Academic Applications and Research Frontiers of 2,3 Diphenylindolizin 4 Ium 1 One

Role as Building Blocks in Supramolecular Chemistry Research

The structural framework of indolizine (B1195054) and its derivatives makes them attractive candidates for the construction of larger, functional supramolecular assemblies.

Indolizine derivatives have been explored for their potential in host-guest chemistry, a field focused on the formation of complexes between a host molecule and a guest molecule or ion. nih.gov These interactions are driven by non-covalent forces and are fundamental to processes like molecular sensing and encapsulation.

For instance, fluorescent indolizine-β-cyclodextrin derivatives have been synthesized and studied as sensors for volatile organic compounds (VOCs). nih.gov In these systems, the cyclodextrin (B1172386) macrocycle acts as the host, encapsulating guest molecules, while the fluorescent indolizine unit serves as a signaling component. The formation of the host-guest complex can lead to changes in the fluorescence emission, allowing for the detection of the guest. nih.gov The binding process in such systems is often driven by a combination of forces, including hydrogen bonding and ion-dipole interactions. rsc.org

The study of host-guest interactions between cucurbit[n]urils, a class of macrocyclic host molecules, and various guest molecules highlights the principles that could be applied to indolizinone derivatives. rsc.org These macrocycles can form stable complexes with a variety of guests, including dyes and other organic molecules, leading to applications in drug delivery and sensing. researchgate.net The encapsulation of a guest molecule within a host can significantly alter its physical and chemical properties, such as enhancing its fluorescence. rsc.org

Table 1: Examples of Host-Guest Systems Involving Indolizine Derivatives and Related Macrocycles This table is generated based on data from the text.

| Host Molecule | Guest Molecule(s) | Application/Finding |

|---|---|---|

| Indolizine-β-cyclodextrin | Volatile Organic Compounds (VOCs) | Fluorescent sensing of VOCs. nih.gov |

| Tetramethyl cucurbit rsc.orguril | 2-heterocyclic-substituted benzimidazoles | Enhanced fluorescence of guest molecules upon complexation. rsc.org |

Exploration in Advanced Materials Science Research (Academic Context)

The unique photophysical properties of indolizine and indolizinone derivatives have spurred their exploration in the academic realm of materials science, particularly for optoelectronic applications. rsc.org

Indolizine derivatives are recognized for their excellent fluorescence properties, making them promising candidates for use as organic fluorescent molecules in materials applications. rsc.org The development of new fluorophores with high quantum yields is crucial for advancing OLED technology. Research on pyrano[2,3-b]indolizinone derivatives has shown that these compounds can exhibit strong fluorescence. rsc.org The almost complete overlap of the HOMO and LUMO in the 2-oxo-pyrano[2,3-b]indolizine core is credited for the high fluorescence quantum yields observed in many of its derivatives. rsc.org

Furthermore, indolizine-based fluorescent probes have been developed for the detection of specific analytes. For example, a turn-on fluorescent probe based on the indolizine scaffold has been designed for the detection of sulfite. rsc.org This probe demonstrated a rapid response time and high selectivity, with a notable fluorescence emission at 458 nm. rsc.org The development of such probes highlights the potential of the indolizine core in creating sensitive and selective chemical sensors. Indolenine-based derivatives have also been synthesized as two-photon fluorescent probes for bioimaging, demonstrating the versatility of related heterocyclic systems. nih.gov

Table 2: Photophysical Properties of Selected Indolizine-Based Fluorescent Probes This table is generated based on data from the text.

| Probe Type | Analyte | Key Feature |

|---|---|---|

| Indolizine-based turn-on probe | Sulfite | Strong fluorescence emission at 458 nm, rapid response. rsc.org |

| Indolenine-based two-photon probe | pH | "Off-on" fluorescence response to acidic pH. nih.gov |

In the field of organic photovoltaics, researchers are constantly seeking new materials to improve power conversion efficiencies. Theoretical studies using density functional theory (DFT) have been conducted on novel D-π-A (donor-π-acceptor) metal-free sensitizers based on an indolizino[3,4,5-ab]isoindole core for use in dye-sensitized solar cells (DSSCs). pku.edu.cn These calculations suggest that such dyes could have absorption maxima in the visible region (440-500 nm) and exhibit good charge separation characteristics, making them promising candidates for high-performance DSSCs. pku.edu.cn Although this research is theoretical, it points to the potential of the broader indolizine family in energy harvesting applications. Research into other organic small molecule stereoisomers as a third component in OPVs has shown enhancements in power conversion efficiency, a strategy that could potentially be explored with indolizinone derivatives. rsc.org

The tunable nature of the indolizine scaffold allows for the synthesis of a wide range of functional dyes. rsc.org By modifying the substituents on the indolizine ring, the absorption and emission properties can be fine-tuned for specific applications. Pyrano[2,3-b]indolizinone derivatives have been synthesized to create a library of compounds with diverse photophysical properties. rsc.org

Indolizine derivatives have also been successfully employed as fluorescent sensors. Fluorescent indolizine-β-cyclodextrin compounds have shown promise as sensors for volatile organic compounds. nih.gov The sensing mechanism relies on the change in the fluorescent properties of the indolizine moiety upon the inclusion of a guest molecule within the cyclodextrin cavity. nih.gov This demonstrates the utility of indolizine derivatives in creating responsive materials for chemical detection.

Catalysis and Organocatalysis Research Utilizing Indolizinone Scaffolds

The core indolizinone structure is recognized for its unique electronic and steric properties, which make it an intriguing candidate for applications in catalysis. However, no studies have specifically reported the use of 2,3-Diphenylindolizin-4-ium-1-one in this capacity.

As Ligands for Metal Catalysis Development

There is no available research demonstrating the use of This compound as a ligand for metal catalysis. In theory, the nitrogen and oxygen atoms within the indolizinone scaffold could act as coordination sites for metal centers. The phenyl substituents at the 2 and 3 positions would significantly influence the steric and electronic environment of the metal, potentially impacting the catalytic activity and selectivity of a hypothetical catalyst. However, without experimental data, this remains a speculative possibility.

As Organocatalysts in Academic Reaction Discovery

Similarly, the potential of This compound as an organocatalyst has not been explored in the literature. While Brønsted acid-catalyzed reactions have been developed for the functionalization of the simpler indolizine core, there are no reports of the indolizinone scaffold itself, let alone the title compound, being employed as an organocatalyst. rsc.org The development of chiral imidazolidinone catalysts for asymmetric reactions highlights the potential of five-membered nitrogen-containing heterocycles in organocatalysis, but this has not been extended to indolizinones. youtube.com

Biological Probes and Imaging Agents (Strictly as Research Tools in Academic Settings)

The fluorescent properties of the broader indolizine class have led to their investigation as potential biological probes. However, specific studies on This compound for these applications are absent.

Fluorescent Labels for Cell Imaging Research

While some indolizine derivatives are known to be fluorescent, the specific photophysical properties of This compound have not been characterized. nih.govnih.gov The development of fluorescent probes for cell imaging requires compounds with high quantum yields, photostability, and low cytotoxicity, none of which have been determined for the compound .

Chemical Tools for Biological Pathway Elucidation in vitro and in cellulo Research

The use of This compound as a chemical tool to elucidate biological pathways has not been reported. Such applications would necessitate a known biological target and a demonstrable effect of the compound on a specific cellular process, for which there is currently no evidence.

Development of Novel Synthetic Methodologies Exploiting Indolizinone Reactivity

The synthesis of the parent indolizinone scaffold has been achieved through various methods, including catalyst-free thermal cycloisomerization and palladium-catalyzed domino reactions of tertiary propargylic alcohols. organic-chemistry.org While these methods provide routes to the core structure, there is a lack of research focused on exploiting the reactivity of pre-formed indolizinones, such as This compound , for the development of new synthetic methodologies. researchgate.net

Conclusion

Synthesis of Key Research Advancements on 2,3-Diphenylindolizin-4-ium-1-one

Despite the significant interest in indolizine (B1195054) chemistry, dedicated research focusing specifically on this compound remains scarce in publicly accessible literature. General synthetic strategies for the broader indolizine class, however, provide a foundational blueprint for its potential construction. The most pertinent and widely employed method for assembling the indolizine core is the 1,3-dipolar cycloaddition reaction. ijettjournal.orgchim.itjbclinpharm.org This powerful transformation typically involves the reaction of a pyridinium (B92312) ylide with a suitable dipolarophile. chim.itrsc.orgrsc.orgnih.gov

The reactivity of the resulting indolizinone framework is another area of significant interest. Indolizines are generally characterized as electron-rich aromatic systems that readily undergo electrophilic substitution. jbclinpharm.org Conversely, they exhibit a general resistance to nucleophilic attack. jbclinpharm.org The introduction of the carbonyl group and the quaternary nitrogen in the indolizin-4-ium-1-one structure is expected to significantly modulate this reactivity, yet specific studies on this compound are needed to elucidate these electronic effects.

Outstanding Challenges and Future Research Opportunities in this compound Chemistry

The chemistry of this compound is a field defined more by its unanswered questions than by its established facts. The primary and most significant challenge is the development of a robust and high-yielding synthesis for this specific compound. The optimization of the aforementioned 1,3-dipolar cycloaddition reaction, including the choice of pyridinium ylide, solvent, temperature, and catalysts, is a critical first step.

Once a reliable synthetic route is established, a cascade of research opportunities will unfold. A thorough spectroscopic characterization, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray diffraction, is imperative to definitively confirm its structure and provide foundational data for all subsequent studies.

The exploration of its fundamental reactivity is another major frontier. Key questions to be addressed include:

Reaction with Nucleophiles and Electrophiles: How does the electronic nature of the indolizin-4-ium-1-one core influence its susceptibility to nucleophilic and electrophilic attack? Does the presence of the phenyl substituents at the 2 and 3 positions sterically hinder or electronically influence these reactions?

Cycloaddition Reactions: Can the diene portion of the indolizinone ring system participate in further cycloaddition reactions, such as Diels-Alder reactions? Understanding this reactivity could open doors to the synthesis of more complex, polycyclic architectures.

Photochemical Properties: Given the extended π-system, investigating the photochemical behavior of this compound could reveal interesting properties, such as fluorescence or photo-induced reactivity, which are characteristic of many indolizine derivatives. chim.itrsc.org

Addressing these challenges will not only illuminate the specific chemistry of this compound but also contribute to a deeper understanding of the structure-reactivity relationships within the broader class of indolizinone heterocycles.

Outlook for Continued Academic Exploration of the Indolizinone Chemical Class

The broader indolizinone chemical class holds considerable promise for continued academic and industrial exploration. The structural diversity and inherent biological potential of indolizine derivatives have been a driving force for extensive research. nih.govnih.govnih.govrsc.org The development of novel synthetic methodologies, including green chemistry approaches and the use of new catalytic systems, continues to expand the accessible chemical space of functionalized indolizines. ijettjournal.orgscispace.comrsc.orgresearchgate.net

Future research in the indolizinone field is likely to focus on several key areas:

Development of Novel Synthetic Methods: The discovery of new and efficient ways to construct the indolizinone core with diverse substitution patterns remains a primary objective. This includes the exploration of C-H functionalization and other modern synthetic techniques.

Exploration of Biological Activity: As with many heterocyclic compounds, a systematic investigation into the pharmacological properties of various indolizinone derivatives could lead to the discovery of new therapeutic agents.

Materials Science Applications: The unique photophysical properties of many indolizine-based compounds suggest their potential use in the development of organic light-emitting diodes (OLEDs), fluorescent probes, and other advanced materials. chim.it

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for 2,3-Diphenylindolizin-4-ium-1-one, and how can purity be optimized?

- Methodology : Use condensation reactions between indolizine precursors and phenyl-substituted reagents under controlled anhydrous conditions. Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) can achieve >95% purity. Monitor intermediates using thin-layer chromatography (TLC) and confirm final product purity via high-performance liquid chromatography (HPLC) or melting-point analysis .

- Key Challenge : Avoid side reactions (e.g., over-substitution) by optimizing reaction stoichiometry and temperature.

Q. How can the molecular structure of this compound be confirmed experimentally?

- Methodology :

- X-ray crystallography : Employ SHELX programs (e.g., SHELXL) for structure refinement. Collect diffraction data at low temperature (e.g., 100 K) to minimize thermal motion artifacts .

- Spectroscopy : Combine -/-NMR, IR, and UV-Vis spectroscopy to corroborate functional groups and conjugation patterns. For example, a carbonyl stretch near 1700 cm (IR) confirms the 4-ium-1-one moiety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.